molecular formula C18H24N2O3S2 B2988446 (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone CAS No. 1396718-01-6

(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone

Cat. No.: B2988446
CAS No.: 1396718-01-6
M. Wt: 380.52
InChI Key: TTWLUTHVLNMZTR-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with a thioether-linked 4,5-dihydrothiazole moiety and a 2,3-dimethoxyphenyl ketone group. The dihydrothiazole (thiazoline) ring introduces partial saturation, altering electronic and steric properties compared to fully aromatic thiazoles.

Properties

IUPAC Name

[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-(2,3-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S2/c1-22-15-5-3-4-14(16(15)23-2)17(21)20-9-6-13(7-10-20)12-25-18-19-8-11-24-18/h3-5,13H,6-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWLUTHVLNMZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCC(CC2)CSC3=NCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone is a thiazole derivative known for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C13H18N4O3S2C_{13}H_{18}N_{4}O_{3}S_{2} with a molecular weight of approximately 342.49 g/mol. The structure features a piperidine ring linked to a thiazole moiety and a methanone group, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC13H18N4O3S2C_{13}H_{18}N_{4}O_{3}S_{2}
Molecular Weight342.49 g/mol
CAS Number1396875-12-9

Antimicrobial Activity

Thiazole derivatives are often associated with antimicrobial properties. Studies have shown that compounds similar to This compound exhibit significant activity against various bacterial strains. For instance, compounds containing the thiazole ring have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria due to their ability to disrupt cellular processes.

Antiproliferative Effects

Recent investigations into the antiproliferative effects of thiazole derivatives have highlighted their potential in cancer therapy. The compound has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation. For example, related thiazole compounds demonstrated efficacy in reducing tumor growth in vitro and in vivo models .

The biological activity of This compound may be attributed to its interaction with specific receptors or enzymes involved in cell signaling pathways. The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors, which could explain its effects on the central nervous system .

Case Studies

  • Antihypertensive Activity : A study exploring similar piperidine derivatives revealed that these compounds could lower blood pressure through alpha-blocking actions. This finding suggests that This compound might possess similar antihypertensive properties .
  • Cancer Cell Line Studies : In vitro studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism highlights their potential as anticancer agents.

Synthesis

The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the thiazole ring through cyclization reactions.
  • Alkylation of the piperidine derivative.
  • Final coupling with the 2,3-dimethoxyphenyl moiety.

Optimizing reaction conditions such as temperature and solvent choice is crucial for improving yield and purity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogues include derivatives with variations in the heterocyclic core, substituents, or linkage groups. Key comparisons are summarized below:

Compound Key Structural Differences Physicochemical Properties Reported Bioactivity
Target Compound Dihydrothiazole (thiazoline), 2,3-dimethoxyphenyl, thioether linkage Higher lipophilicity (estimated logP: ~3.2) Limited data; inferred pesticidal activity
2-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone () Oxadiazole core, benzodioxin substituent, sulfanyl linkage logP: ~2.8 (lower due to benzodioxin oxygen) Antifungal/antibacterial activity (hypothesized)
Thiadiazole derivatives 13a–13d () Thiadiazole core, nitroaryl substituents Variable logP (e.g., 13a: ~2.5) Antimicrobial, antitumor potential

Key Observations

Heterocyclic Core Impact: The dihydrothiazole in the target compound confers partial saturation, reducing aromaticity compared to oxadiazole () or thiadiazole () cores. This may enhance conformational flexibility but reduce π-π stacking interactions in biological targets .

Substituent Effects :

  • The 2,3-dimethoxyphenyl group in the target compound likely improves lipid solubility compared to the benzodioxin group in ’s compound, which contains oxygen atoms that may form hydrogen bonds .
  • Nitroaryl substituents in thiadiazole derivatives () contribute to redox activity, a trait absent in the target compound .

Bioactivity Trends: While direct data for the target compound is lacking, structurally related thiadiazoles () and oxadiazoles () show antimicrobial and pesticidal properties.

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